molecular formula C17H20ClNO2 B4635133 2-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine

2-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine

Cat. No.: B4635133
M. Wt: 305.8 g/mol
InChI Key: OQTNPYZEYWWQLA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines. This compound features a benzyl group substituted with a 4-chlorophenyl and a 2,5-dimethoxybenzyl group. Phenethylamines are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2,5-dimethoxybenzylamine.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2,5-dimethoxybenzylamine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the compound, such as reducing nitro groups to amines using hydrogenation.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation catalysts.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studying its effects on biological systems and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Exploring its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, such as serotonin or dopamine receptors, influencing their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: The compound may modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)ethanamine: Similar structure but with a different substitution pattern.

    2-(4-bromophenyl)-N-(2,5-dimethoxybenzyl)ethanamine: Similar structure with a bromine atom instead of chlorine.

    2-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)ethanamine: Similar structure with different positions of methoxy groups.

Uniqueness

2-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different receptor binding affinities, metabolic stability, and pharmacological effects.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-20-16-7-8-17(21-2)14(11-16)12-19-10-9-13-3-5-15(18)6-4-13/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTNPYZEYWWQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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